Lercanidipine Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a synthetic impurity associated with the pharmaceutical compound lercanidipine hydrochloride. Lercanidipine hydrochloride is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are critical to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .
Mechanism of Action
Target of Action
Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .
Mode of Action
This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of this compound is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .
Action Environment
The action of this compound is influenced by environmental factors such as pH and buffer composition . The solubilities of this compound are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .
Biochemical Analysis
Biochemical Properties
Lercanidipine Impurity A, like Lercanidipine, may interact with L-type calcium channels in the smooth muscle cells of blood vessels These interactions could potentially influence the biochemical reactions within these cells
Cellular Effects
Given its structural similarity to Lercanidipine, it may influence cell function by affecting calcium influx into cells This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to share some similarities with Lercanidipine, which works by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle . This action leads to a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lercanidipine Impurity A involves several steps, starting with the preparation of the parent nucleus. In a dry reaction flask, 16.7 grams (0.05 moles) of the parent nucleus is added to 90 milliliters of dichloromethane and 3 milliliters of dimethylformamide. Under nitrogen protection and at a temperature range of 0°C to 10°C, 5.5 milliliters (0.075 moles) of sulfur oxychloride is added dropwise. The reaction mixture is stirred for 2 to 3 hours, followed by the addition of 17.1 grams (0.06 moles) of the side chain. The reaction is stirred for an additional 5 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC). The mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the crude product. The crude product is further purified by crystallization from dimethoxyethane to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Lercanidipine Impurity A undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product formed is the corresponding nitro derivative.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Lercanidipine Impurity A has several scientific research applications, including:
Biology: Studies on the biological activity of impurities help in understanding their potential effects on the efficacy and safety of the drug.
Medicine: Research on impurities aids in the development of safer and more effective pharmaceutical products by identifying and controlling potential toxic impurities.
Comparison with Similar Compounds
Nifedipine: Another calcium channel blocker with a similar structure but different pharmacokinetic properties.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Nimodipine: Known for its use in treating cerebral vasospasm.
Uniqueness of Lercanidipine Impurity A: this compound is unique due to its specific structural features, such as the nitro group and the ester functionalities, which distinguish it from other impurities and related compounds. Its identification and quantification are essential for ensuring the purity and safety of lercanidipine hydrochloride .
Properties
CAS No. |
74936-74-6 |
---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23) |
InChI Key |
SDBFEXFBUQTLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.